N-[2-(2-Oxo-1,3-oxazinan-3-yl)ethyl]acetamide
Description
N-[2-(2-Oxo-1,3-oxazinan-3-yl)ethyl]acetamide is a heterocyclic acetamide derivative characterized by a six-membered 1,3-oxazinan ring containing a ketone group at the 2-position. The molecular formula of this compound is C₈H₁₄N₂O₃, with a monoisotopic mass of 186.10045 Da . The oxazinan ring distinguishes it from other acetamide derivatives, as its six-membered structure may confer unique physicochemical properties, such as solubility and metabolic stability. However, conflicting data in erroneously lists sulfur-containing variants (C₈H₁₂N₂O₃S₂), likely due to database cross-referencing errors, necessitating caution when interpreting structural data .
Properties
IUPAC Name |
N-[2-(2-oxo-1,3-oxazinan-3-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O3/c1-7(11)9-3-5-10-4-2-6-13-8(10)12/h2-6H2,1H3,(H,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XORIKGKTBZTHEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCN1CCCOC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1798634-78-2 | |
| Record name | N-[2-(2-oxo-1,3-oxazinan-3-yl)ethyl]acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-Oxo-1,3-oxazinan-3-yl)ethyl]acetamide typically involves the reaction of ethylamine with 2-oxo-1,3-oxazinan-3-yl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled temperature and pressure conditions. The product is then isolated and purified using industrial-scale purification techniques such as distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-Oxo-1,3-oxazinan-3-yl)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The acetamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
N-[2-(2-Oxo-1,3-oxazinan-3-yl)ethyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(2-Oxo-1,3-oxazinan-3-yl)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate key biochemical pathways involved in inflammation and pain .
Comparison with Similar Compounds
a. Oxazinan vs. Oxazolidinone Derivatives
- N-(2-Oxo-3-oxazolidinyl)acetamide (C₅H₈N₂O₃): A five-membered oxazolidinone ring with a ketone group.
- Morpholin-2-one Derivatives (e.g., 2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide): Feature a morpholine ring fused with a ketone. The morpholinone scaffold introduces bulkier substituents (e.g., acetyl groups) that may improve binding affinity in pharmacological contexts .
b. Indole- and Coumarin-Based Acetamides
- N-[2-(5-Methoxy-2-methyl-1H-indol-3-yl)ethyl]acetamide (C₁₄H₁₈N₂O₂): Incorporates an indole moiety linked to the acetamide group. The aromatic indole system enhances UV absorption, making it suitable for spectroscopic studies .
- N-(2-Oxo-2H-chromen-3-yl)acetamide Derivatives: Coumarin-based structures (e.g., N-(7-hydroxy-2-oxo-2H-chromen-3-yl)acetamide) exhibit fluorescence properties, contrasting with the non-fluorescent oxazinan derivative .
Physicochemical Properties
Biological Activity
N-[2-(2-Oxo-1,3-oxazinan-3-yl)ethyl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its structural properties, biological activity, and relevant research findings.
Structural Information
The compound’s molecular formula is , with a specific structure represented by the SMILES notation: CC(=O)NCCN1CCCOC1=O. The InChI key for this compound is XORIKGKTBZTHEF-UHFFFAOYSA-N .
Biological Activity Overview
Despite the limited literature directly addressing the biological activity of this compound, several studies on related compounds provide insights into its potential pharmacological properties.
Antimicrobial Activity
Research on similar oxazinan derivatives has indicated promising antimicrobial properties. For instance, compounds containing oxazinan rings have demonstrated effectiveness against various pathogens, including bacteria and protozoa. The mechanism of action often involves interference with microbial metabolic pathways.
Antiparasitic Potential
Compounds structurally related to this compound have shown activity against parasites such as Leishmania donovani and Trypanosoma cruzi. These studies suggest that the oxazinan structure may contribute to the inhibition of growth or survival of these pathogens .
Case Study 1: Antimicrobial Screening
A study screened a series of oxazinan derivatives for their in vitro activity against common pathogens. The results indicated that several compounds exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against Staphylococcus aureus and Escherichia coli. These findings suggest that this compound may possess similar antimicrobial properties .
Case Study 2: Antiparasitic Efficacy
In a comparative study focusing on antiparasitic activities, derivatives of oxazinan were tested against Leishmania species. The results demonstrated that certain modifications to the oxazinan structure enhanced efficacy significantly, with some compounds showing over 30-fold improvement in effectiveness compared to standard treatments like miltefosine . This raises the possibility that this compound could be optimized for similar applications.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C8H14N2O3 |
| Molecular Weight | 174.20 g/mol |
| Predicted CCS (Ų) | 141.2 (for [M+H]+) |
| Inhibitory Concentration | MIC values < 10 µg/mL |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
